molecular formula C27H38O2S B14528623 S-[4-(Heptyloxy)phenyl] 4-heptylbenzene-1-carbothioate CAS No. 62554-39-6

S-[4-(Heptyloxy)phenyl] 4-heptylbenzene-1-carbothioate

Cat. No.: B14528623
CAS No.: 62554-39-6
M. Wt: 426.7 g/mol
InChI Key: ZDIKLDKHFCVWAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[4-(Heptyloxy)phenyl] 4-heptylbenzene-1-carbothioate typically involves nucleophilic aromatic substitution reactions. These reactions are facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate the ring towards nucleophilic attack . The reaction conditions often include the use of strong bases and elevated temperatures to promote the substitution process .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: S-[4-(Heptyloxy)phenyl] 4-heptylbenzene-1-carbothioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

S-[4-(Heptyloxy)phenyl] 4-heptylbenzene-1-carbothioate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which S-[4-(Heptyloxy)phenyl] 4-heptylbenzene-1-carbothioate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological and chemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

  • S-[4-(Methoxy)phenyl] 4-methylbenzene-1-carbothioate
  • S-[4-(Ethoxy)phenyl] 4-ethylbenzene-1-carbothioate

Comparison: Compared to similar compounds, S-[4-(Heptyloxy)phenyl] 4-heptylbenzene-1-carbothioate exhibits unique properties due to the presence of longer alkyl chains. These longer chains can influence the compound’s solubility, reactivity, and interactions with other molecules, making it distinct in its applications and effects .

Properties

CAS No.

62554-39-6

Molecular Formula

C27H38O2S

Molecular Weight

426.7 g/mol

IUPAC Name

S-(4-heptoxyphenyl) 4-heptylbenzenecarbothioate

InChI

InChI=1S/C27H38O2S/c1-3-5-7-9-11-13-23-14-16-24(17-15-23)27(28)30-26-20-18-25(19-21-26)29-22-12-10-8-6-4-2/h14-21H,3-13,22H2,1-2H3

InChI Key

ZDIKLDKHFCVWAA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)OCCCCCCC

Origin of Product

United States

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